(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-YL}amino)-3-methylbutan-1-OL
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Overview
Description
(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol is a complex organic compound belonging to the class of 6-aminopurines These compounds are characterized by a purine ring structure with an amino group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine ring: This is achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the amino and isopropyl groups: These functional groups are introduced through substitution reactions using suitable reagents.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated intermediates and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated intermediates, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 6 (CDK6), which plays a crucial role in cell cycle regulation . By inhibiting CDK6, this compound can modulate cell proliferation and differentiation pathways.
Comparison with Similar Compounds
Similar Compounds
6-Aminopurine: Shares the purine ring structure with an amino group at position 6.
9-Isopropyl-9H-purine: Similar in structure but lacks the amino and chlorophenyl groups.
Uniqueness
The uniqueness of (2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C19H26ClN7O |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
(2S)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m1/s1 |
InChI Key |
RAMROQQYRRQPDL-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl |
Origin of Product |
United States |
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